molecular formula C19H18ClN5O4 B12380552 (2S)-2-({(2S)-3-(3'-chloro[1,1'-biphenyl]-4-yl)-1-oxo-1-[(1H-tetrazol-5-yl)amino]propan-2-yl}oxy)propanoic acid

(2S)-2-({(2S)-3-(3'-chloro[1,1'-biphenyl]-4-yl)-1-oxo-1-[(1H-tetrazol-5-yl)amino]propan-2-yl}oxy)propanoic acid

Cat. No.: B12380552
M. Wt: 415.8 g/mol
InChI Key: YSQNVTHQOQFUOS-ZBEGNZNMSA-N
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Description

WM-662 is a small-molecule inhibitor that targets the interaction between WD40-repeat domain protein 5 (WDR5) and MYC, a transcription factor. This compound has shown potential in the research of cancer, aging, and neurodegenerative disorders due to its ability to disrupt the WDR5-MYC interaction, which is crucial for oncogenic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WM-662 involves a series of chemical reactions starting from commercially available precursors. The synthetic route typically includes steps such as amide bond formation, cyclization, and functional group modifications. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of WM-662 would likely involve high-throughput synthesis techniques, including automated synthesis and purification processes. These methods ensure the scalability and reproducibility of the compound for large-scale research applications .

Chemical Reactions Analysis

Types of Reactions

WM-662 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for optimizing these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of WM-662 may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Mechanism of Action

WM-662 exerts its effects by binding to the WDR5 protein, thereby preventing its interaction with MYC. This disruption inhibits the recruitment of MYC to chromatin, which is essential for the transcriptional activation of oncogenes. The molecular targets involved include the WDR5-binding motif and the histone methyltransferase recognition motif .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of WM-662

WM-662 stands out due to its high specificity and potency in inhibiting the WDR5-MYC interaction, with an IC50 value of 18 μM. This makes it a valuable tool for targeted cancer therapies and other research applications .

Properties

Molecular Formula

C19H18ClN5O4

Molecular Weight

415.8 g/mol

IUPAC Name

(2S)-2-[(2S)-3-[4-(3-chlorophenyl)phenyl]-1-oxo-1-(2H-tetrazol-5-ylamino)propan-2-yl]oxypropanoic acid

InChI

InChI=1S/C19H18ClN5O4/c1-11(18(27)28)29-16(17(26)21-19-22-24-25-23-19)9-12-5-7-13(8-6-12)14-3-2-4-15(20)10-14/h2-8,10-11,16H,9H2,1H3,(H,27,28)(H2,21,22,23,24,25,26)/t11-,16-/m0/s1

InChI Key

YSQNVTHQOQFUOS-ZBEGNZNMSA-N

Isomeric SMILES

C[C@@H](C(=O)O)O[C@@H](CC1=CC=C(C=C1)C2=CC(=CC=C2)Cl)C(=O)NC3=NNN=N3

Canonical SMILES

CC(C(=O)O)OC(CC1=CC=C(C=C1)C2=CC(=CC=C2)Cl)C(=O)NC3=NNN=N3

Origin of Product

United States

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